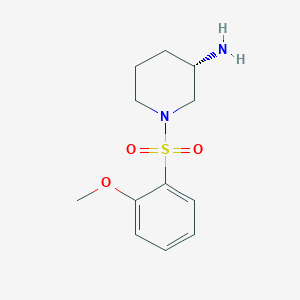![molecular formula C10H16FNO2 B15051190 (6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B15051190.png)
(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolones. This compound is characterized by its unique hexahydropyrrolo[1,2-c][1,3]oxazol-5-one core structure, which is substituted with an ethyl group at the 7-position, a fluoro group at the 6-position, and two methyl groups at the 3-position. The stereochemistry of the compound is defined by the (6S,7S,7aS) configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one typically involves a multi-step process starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-c][1,3]oxazol-5-one Core: This step involves the cyclization of an appropriate amino acid derivative with a carboxylic acid derivative under acidic or basic conditions to form the oxazolone ring.
Introduction of the Ethyl and Fluoro Groups: The ethyl group can be introduced via alkylation reactions using ethyl halides, while the fluoro group can be introduced via fluorination reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluoro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluoro group.
Aplicaciones Científicas De Investigación
(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- (6S,7S,7aS)-6-fluoro-7-(2-fluoroethyl)-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one
- (5R,6S,7aS)-6-Hydroxy-5-(hydroxymethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one
Uniqueness
(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H16FNO2 |
|---|---|
Peso molecular |
201.24 g/mol |
Nombre IUPAC |
(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one |
InChI |
InChI=1S/C10H16FNO2/c1-4-6-7-5-14-10(2,3)12(7)9(13)8(6)11/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m0/s1 |
Clave InChI |
YMKHGCPXXCFGGT-RNJXMRFFSA-N |
SMILES isomérico |
CC[C@H]1[C@H]2COC(N2C(=O)[C@H]1F)(C)C |
SMILES canónico |
CCC1C2COC(N2C(=O)C1F)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine](/img/structure/B15051110.png)
![(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15051112.png)
![1-ethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051120.png)
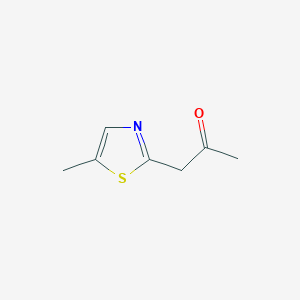
![(2-Methylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B15051137.png)
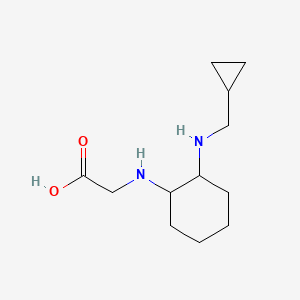

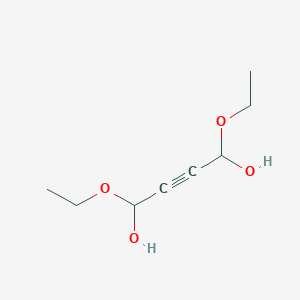
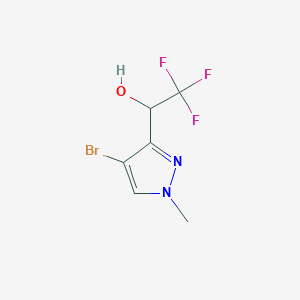
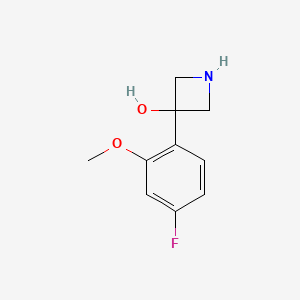
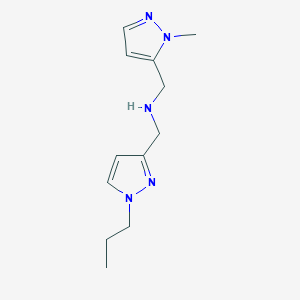
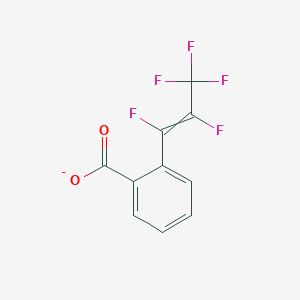
![[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051192.png)
